molecular formula C8H3F8N B15311084 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine

2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine

Cat. No.: B15311084
M. Wt: 265.10 g/mol
InChI Key: XBHMQBXIGBVPRT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine: is a fluorinated organic compound with the molecular formula C8H3F8N . This compound is characterized by the presence of both trifluoromethyl and perfluorophenyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine typically involves the reaction of perfluorophenyl compounds with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where a perfluorophenyl halide reacts with a trifluoromethylamine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted perfluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways and interactions.

Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl and perfluorophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-(pentafluorophenyl)ethan-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.

    2,2,2-Trifluoroethylamine: This compound is structurally similar but lacks the perfluorophenyl group.

Uniqueness: 2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and perfluorophenyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H3F8N

Molecular Weight

265.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanamine

InChI

InChI=1S/C8H3F8N/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7H,17H2

InChI Key

XBHMQBXIGBVPRT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)N

Origin of Product

United States

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